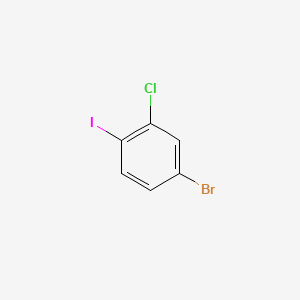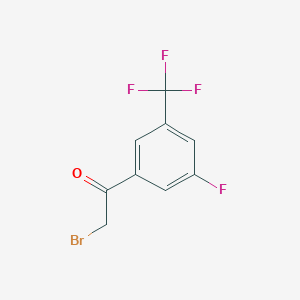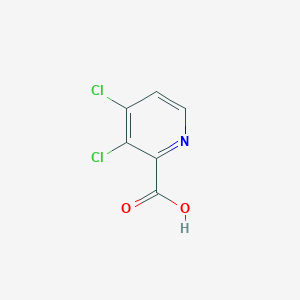
3,4-二氯吡啶甲酸
描述
3,4-Dichloropicolinic acid is a derivative of picolinic acid, which is a compound related to the growth regulation of plants. While the provided papers do not directly discuss 3,4-dichloropicolinic acid, they do provide insights into similar compounds, such as 3,5,6-trichloropicolinic acid and 3,6-dichloropicolinic acid, which are structurally related and share some chemical properties .
Synthesis Analysis
The synthesis of related compounds like 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid involves key intermediates such as pentachloropyridine. These compounds are synthesized through a multi-step process that includes electrochemical reduction and other chemical transformations . The synthesis of 2,3,4,5-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate pathway to L-Lysine, provides an example of the complex synthetic routes that may be relevant to the synthesis of dichloropicolinic acid derivatives .
Molecular Structure Analysis
The molecular structure of 3,4-dichloropicolinic acid can be inferred from related compounds. For instance, the X-ray crystallography of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid reveals a central Sn2O2 core with a distorted trigonal-bipyramidal geometry . This suggests that dichloropicolinic acid derivatives can form complex structures with metals, which may be relevant for understanding the molecular structure of 3,4-dichloropicolinic acid.
Chemical Reactions Analysis
The chemical reactions of dichloropicolinic acid derivatives often involve dechlorination or substitution reactions. For example, the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid on an Ag cathode leads to the formation of 3,6-dichloropicolinic acid . Similarly, selective hydrodechlorination has been used to synthesize 3,5-dichloropicolinic acid from 3,5,6-trichloropicolinic acid . These reactions are indicative of the types of chemical transformations that 3,4-dichloropicolinic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloropicolinic acid can be partially understood by examining related compounds. For instance, the gas chromatographic method used for determining 3,6-dichloropicolinic acid residues in sugar beets indicates that such compounds can be volatile and detectable at low concentrations . The stability of these compounds in various environments, such as soil, is also a significant property, with some derivatives showing prolonged activity in soil .
科学研究应用
Application 1: Weed Control
- Scientific Field : Weed Science
- Summary of the Application : 3,6-Dichloropicolinic acid is used as a herbicide for controlling honey mesquite (Prosopis juliflora var. glandulosa), a type of weed .
- Methods of Application : The herbicide is applied at a rate of 0.56 kg/ha to the soil, foliage, or soil plus foliage .
- Results or Outcomes : When applied at 0.56 kg/ha, 3,6-dichloropicolinic acid controlled 60 and 68% of the honey mesquite at two locations . Higher concentrations of 3,6-dichloropicolinic acid than 2,4,5-T, triclopyr, or picloram usually was found in honey mesquite stems and roots 3, 10, or 30 days after application to soil or foliage .
Application 2: Herbicide Design
- Scientific Field : Agricultural Chemistry
- Summary of the Application : 3,4-Dichloropicolinic acid is used as a structural skeleton in the design of novel synthetic auxin herbicides .
- Methods of Application : 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized .
- Results or Outcomes : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. One of the compounds, V-7, had an IC50 value 45 times lower than that of the halauxifen-methyl commercial herbicide .
Application 3: Synthetic Organic Chemistry
- Scientific Field : Synthetic Organic Chemistry
- Summary of the Application : 3-chloropicolinic acid, a derivative of 3,4-Dichloropicolinic acid, has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction . These reactions belong to the field of synthetic organic chemistry .
- Methods of Application : The 3-chloropicolinic acid is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid . The 3-chloro-2- (trichloromethyl) pyridine may have sulfuric, nitric, or phosphoric acid added to it, and then the mixture can be heated for between half an hour and two hours at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius .
- Results or Outcomes : Even though the aforementioned method achieves high yields of the intended output, the completed product’s usefulness is restricted because of the high production costs of the intermediate beginning components .
Application 4: Insecticides and Mites Control
- Scientific Field : Pest Management
- Summary of the Application : 3-chloropicolinic acid, a derivative of 3,4-Dichloropicolinic acid, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide .
- Methods of Application : The specific methods of application for this use case are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes for this use case are not detailed in the available resources .
安全和危害
未来方向
Research on 3,4-Dichloropicolinic acid and related compounds is ongoing. For instance, a study has explored the potential of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids as novel synthetic auxin herbicides . This suggests that 3,4-Dichloropicolinic acid and its derivatives could have potential applications in the development of new herbicides.
属性
IUPAC Name |
3,4-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMKBLOQNTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



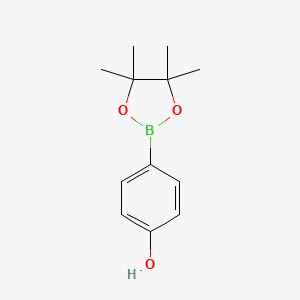
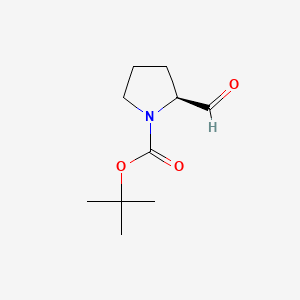
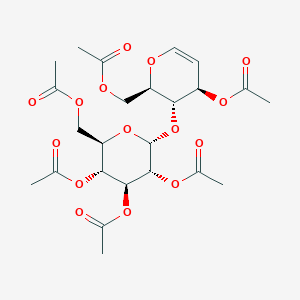
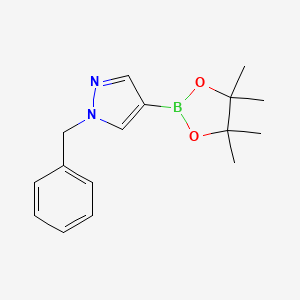


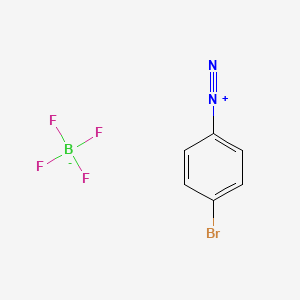
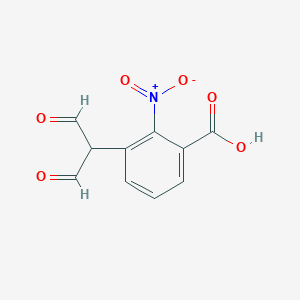
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)
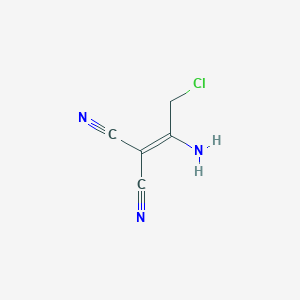

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
